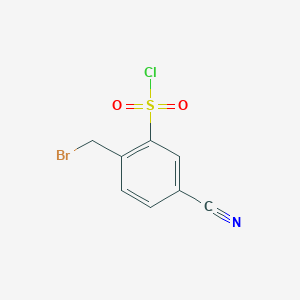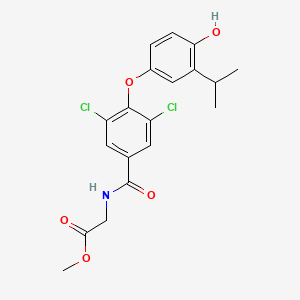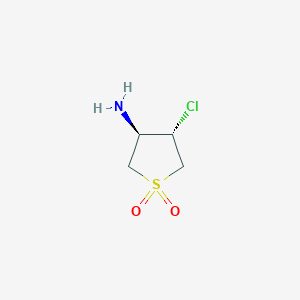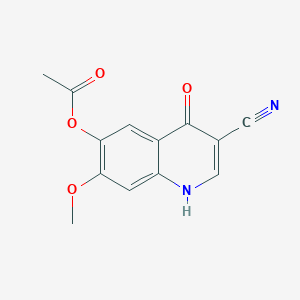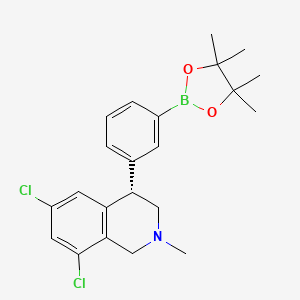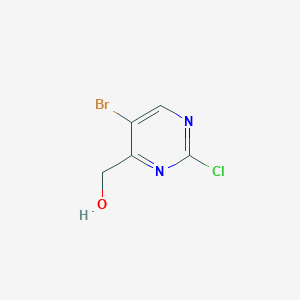![molecular formula C9H9NO2 B12949624 4H-Spiro[benzo[d]isoxazole-7,1'-cyclopropan]-5(6H)-one](/img/structure/B12949624.png)
4H-Spiro[benzo[d]isoxazole-7,1'-cyclopropan]-5(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-Spiro[benzo[d]isoxazole-7,1’-cyclopropan]-5(6H)-one is a heterocyclic compound that features a spiro linkage between a benzoisoxazole and a cyclopropane ring. This compound is part of the isoxazole family, which is known for its diverse biological activities and therapeutic potential .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Spiro[benzo[d]isoxazole-7,1’-cyclopropan]-5(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzoisoxazole derivatives with cyclopropane carboxylic acid in the presence of a dehydrating agent . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
4H-Spiro[benzo[d]isoxazole-7,1’-cyclopropan]-5(6H)-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and acetic acid.
Reduction: Hydrogen gas, palladium on carbon, and ethanol.
Substitution: Sodium iodide, acetone, and heat.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated isoxazole rings.
Substitution: Halogenated derivatives with substituted isoxazole rings.
Wissenschaftliche Forschungsanwendungen
4H-Spiro[benzo[d]isoxazole-7,1’-cyclopropan]-5(6H)-one has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 4H-Spiro[benzo[d]isoxazole-7,1’-cyclopropan]-5(6H)-one involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit bacterial enzymes, thereby exhibiting antimicrobial activity . Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, making it a potential anticancer agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Benzylspiro[benzo[h]quinazoline-5,1’-cycloheptan]-4(6H)-one: Known for its antibacterial activity.
(S)-3-(4,6-dichloropyrimidin-2-yl)-5,6-dihydro-4H-spiro[benzo[d]isoxazole-7,1’-cyclohexan]-2’-one: Exhibits anticancer properties.
Uniqueness
4H-Spiro[benzo[d]isoxazole-7,1’-cyclopropan]-5(6H)-one is unique due to its spiro linkage, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Eigenschaften
Molekularformel |
C9H9NO2 |
|---|---|
Molekulargewicht |
163.17 g/mol |
IUPAC-Name |
spiro[4,6-dihydro-1,2-benzoxazole-7,1'-cyclopropane]-5-one |
InChI |
InChI=1S/C9H9NO2/c11-7-3-6-5-10-12-8(6)9(4-7)1-2-9/h5H,1-4H2 |
InChI-Schlüssel |
WHECVNUHEYMGIA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC12CC(=O)CC3=C2ON=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Rel-tert-butyl (3aS,6R,6aR)-6-hydroxyhexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate](/img/structure/B12949553.png)
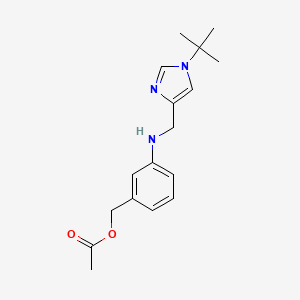

![2-chloro-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B12949561.png)

